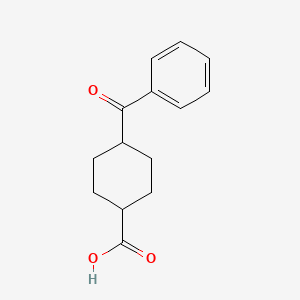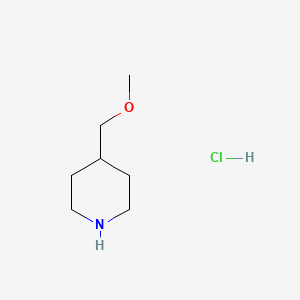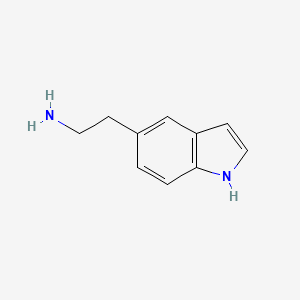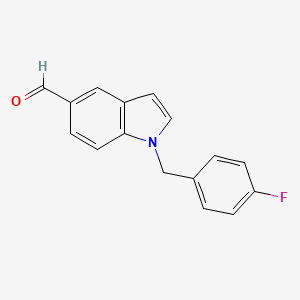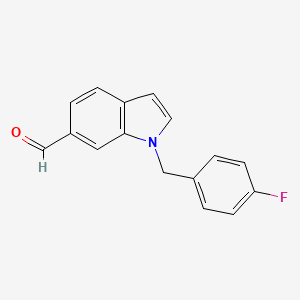![molecular formula C14H21NO2 B1318382 N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide CAS No. 932924-25-9](/img/structure/B1318382.png)
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide is a chemical compound known for its potential therapeutic applications.
Preparation Methods
The synthesis of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves several steps. One common method includes the reaction of 5-isopropyl-2-methylphenol with ethylene oxide to form 2-(5-isopropyl-2-methylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Chemical Reactions Analysis
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various derivatives.
Scientific Research Applications
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: It has been studied for its potential as a small molecule inhibitor in biological systems, particularly in inhibiting specific enzymes or pathways.
Medicine: Research has shown its potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby blocking specific biochemical pathways. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide can be compared to other similar compounds, such as:
2-Methyl-5-isopropylphenol (Carvacrol): Known for its antimicrobial properties.
2-Isopropyl-5-methylphenol (Thymol): Used for its antiseptic and antifungal properties.
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine: Another compound with similar structural features but different applications
This compound stands out due to its specific inhibitory effects and potential therapeutic applications, making it a unique compound in its class.
Properties
IUPAC Name |
N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)13-6-5-11(3)14(9-13)17-8-7-15-12(4)16/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKKPBJRPFDKGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)
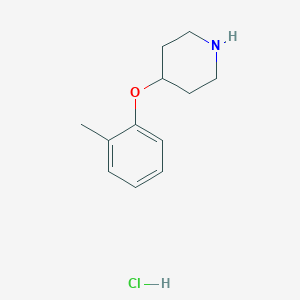

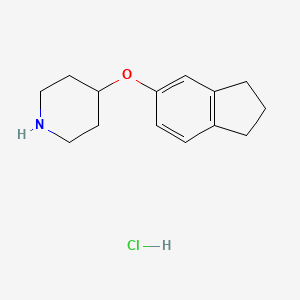
![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)
